Ethyl 4-chlorobenzoylcarbamate
CAS No.:
Cat. No.: VC0814991
Molecular Formula: C10H10ClNO3
Molecular Weight: 227.64 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H10ClNO3 |
---|---|
Molecular Weight | 227.64 g/mol |
IUPAC Name | ethyl N-(4-chlorobenzoyl)carbamate |
Standard InChI | InChI=1S/C10H10ClNO3/c1-2-15-10(14)12-9(13)7-3-5-8(11)6-4-7/h3-6H,2H2,1H3,(H,12,13,14) |
Standard InChI Key | DREWEXLXJIRFQG-UHFFFAOYSA-N |
SMILES | CCOC(=O)NC(=O)C1=CC=C(C=C1)Cl |
Canonical SMILES | CCOC(=O)NC(=O)C1=CC=C(C=C1)Cl |
Introduction
Chemical Structure and Properties
Structural Characteristics
Ethyl 4-chlorobenzoylcarbamate consists of several key structural components that define its chemical behavior. Based on the naming convention and comparison with related structures, the compound would feature:
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A 4-chlorobenzoyl group (para-chlorobenzoyl)
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A carbamate functional group (-NH-COO-)
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An ethyl ester group
This structure can be compared with ethyl 4-chlorobenzoate, which lacks the carbamate portion but shares the 4-chlorobenzoate backbone. Ethyl 4-chlorobenzoate has a molecular formula of C9H9ClO2 and a molecular weight of 184.620 . The addition of the carbamate group would significantly modify both the physical properties and reactivity profile of ethyl 4-chlorobenzoylcarbamate compared to simpler relatives.
These predictions are based on the patterns observed in the broader class of carbamates documented in the literature, particularly those with aromatic substituents.
Chemical Reactivity
Hydrolysis Behavior
Carbamates typically demonstrate specific hydrolysis profiles that are significant for their application and handling. Based on data for related compounds, ethyl 4-chlorobenzoylcarbamate would likely show pH-dependent hydrolysis rates. For instance, phenyl N-phenyl-N-(2-diethylaminoethyl)carbamate exhibited a half-life of approximately 15 minutes in buffered 0.066M sodium phosphate at pH 8.30, with a first-order hydrolysis constant of 4.9 × 10^-2 per minute . Ethyl 4-chlorobenzoylcarbamate might display comparable hydrolytic susceptibility, though the specific electronic effects of the 4-chlorobenzoyl group would influence the precise rate constants.
Reactivity of Functional Groups
The compound contains three reactive centers that would contribute to its chemical behavior:
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The carbamate group, which can undergo hydrolysis, aminolysis, and other nucleophilic substitutions
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The ethyl ester, susceptible to transesterification and hydrolysis
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The chlorine substituent on the aromatic ring, which can participate in various coupling reactions
This multifunctional nature would make ethyl 4-chlorobenzoylcarbamate a potentially versatile intermediate in organic synthesis, similar to other functionalized carbamates.
Analytical Characterization
Spectroscopic Properties
Spectroscopic analysis would be central to characterizing ethyl 4-chlorobenzoylcarbamate. Based on structural features, the following spectroscopic characteristics would be anticipated:
Infrared Spectroscopy
Key IR absorptions would likely include:
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Carbamate C=O stretch (approximately 1700-1730 cm^-1)
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N-H stretch (approximately 3300-3400 cm^-1)
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Aromatic C=C stretches (approximately 1600 and 1450 cm^-1)
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C-Cl stretch (approximately 750-700 cm^-1)
Nuclear Magnetic Resonance
NMR spectroscopy would reveal characteristic signals:
Proton Environment | Expected Chemical Shift (ppm) | Multiplicity |
---|---|---|
Aromatic protons | 7.2-8.0 | Doublets (AA'BB' pattern) |
Carbamate NH | 6.5-7.0 | Broad singlet |
Ethyl CH2 | 4.0-4.3 | Quartet |
Ethyl CH3 | 1.2-1.4 | Triplet |
Mass Spectrometry
Mass spectrometric analysis would likely show a molecular ion peak consistent with the molecular formula, accompanied by characteristic fragmentation patterns including:
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Loss of the ethoxy group
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Fragmentation of the carbamate linkage
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Formation of chlorobenzoyl fragment ions
Similar to the mass spectrum of ethyl-4-chlorobenzoate, which has been well-characterized , the mass spectral data would provide valuable confirmation of the structure.
Structure-Property Relationships
Comparative Analysis
Comparing ethyl 4-chlorobenzoylcarbamate with structurally related compounds provides insights into its expected behavior. The table below presents a comparative analysis with related compounds:
This comparative approach highlights how small structural variations can significantly impact the chemical and physical properties of carbamates.
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